PROTAC CRBN 降解剂-1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

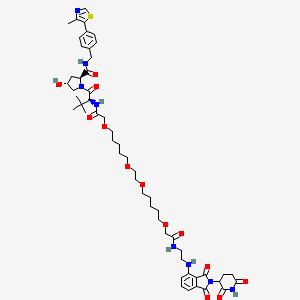

PROTAC CRBN Degrader-1 is a heterobifunctional small molecule that comprises a cereblon (CRBN) ligand binding group, a linker, and a von Hippel-Landau (VHL) binding group . It is a cereblon (CRBN) degrader .

Synthesis Analysis

The synthesis of PROTAC molecules like PROTAC CRBN Degrader-1 involves the creation of a heterobifunctional small molecule. This molecule consists of two ligands joined by a linker: one ligand recruits and binds a protein of interest (POI) while the other recruits and binds an E3 ubiquitin ligase .

Molecular Structure Analysis

The molecular structure of PROTAC CRBN Degrader-1 includes a cereblon (CRBN) ligand binding group, a linker, and a von Hippel-Landau (VHL) binding group .

Chemical Reactions Analysis

The chemical reaction involved in the functioning of PROTAC CRBN Degrader-1 is the ubiquitination and subsequent degradation of the target protein by the ubiquitin–proteasome system .

Physical And Chemical Properties Analysis

The physical and chemical properties of PROTAC CRBN Degrader-1 include a molecular weight of 1061.25 and a formula of C53H72N8O13S . It appears as a solid and its color ranges from light yellow to yellow .

科学研究应用

Target Identification and Validation

PROTACs, including PROTAC CRBN Degrader-1, have become an essential tool for target identification and validation . They have led researchers to focus on developing chemical biology tool properties due to their unique operating mechanism and protein dynamic regulatory properties . For example, a study designed and synthesized the PROTAC molecule, evodiamine, and identified REXO4 as a potential target .

Drug Repurposing

PROTAC technology has been used for drug repurposing . This involves finding new uses for existing drugs, which can save time and resources compared to developing new drugs from scratch .

Overcoming Drug Resistance

PROTACs have great potential in overcoming drug resistance . Drug resistance is a major dilemma in clinical practice, and PROTACs can help overcome this by degrading the target proteins .

Targeting Undruggable Targets

PROTACs are gaining increasing attention in the treatment of various diseases because they can target “undruggable” targets . These are proteins that cannot be targeted by traditional small molecule drugs .

Epigenetic Protein Degraders

PROTACs have been used as epigenetic protein degraders . Epigenetic proteins play major roles in cell growth, development, and differentiation by dynamically regulating gene transcription and ensuring genomic stability .

Investigation of TCR Signaling

A study discovered a bona fide HPK1-PROTAC degrader, which provided a potential tool for further HPK1 investigation in TCR signaling . This shows the potential of PROTACs in investigating the scaffolding roles of various proteins .

作用机制

Target of Action

PROTAC CRBN Degrader-1 is a heterobifunctional small molecule that targets the protein cereblon (CRBN) for degradation . CRBN is a part of the E3 ubiquitin ligase complex, which plays a crucial role in the ubiquitin-proteasome system (UPS), a cellular process responsible for protein degradation . The primary role of CRBN is to recognize and bind to specific proteins, marking them for degradation .

Mode of Action

The mechanism of action of PROTAC CRBN Degrader-1 involves the formation of a ternary complex between the target protein, the degrader, and an E3 ligase component . This complex formation results in the ubiquitination of the target protein, marking it for degradation by the UPS . The PROTAC molecule consists of a ligand that recruits and binds to CRBN, a linker, and another ligand that binds to the target protein for degradation . The simultaneous binding of the target protein and the E3 ligase by the PROTAC induces ubiquitylation of the target protein and its subsequent degradation by the UPS .

Biochemical Pathways

The biochemical pathway involved in the action of PROTAC CRBN Degrader-1 is the ubiquitin-proteasome system (UPS). The UPS is responsible for the degradation of proteins that are damaged, unfolded, and useless . The ubiquitin molecule is attached to proteins via a lysine isopeptide bond as a post-translational modification through sequential reactions involving three enzymes: a Ub activating enzyme(E1), a Ub conjugating enzyme(E2), and a Ub ligase (E3) . The repeated action of these three enzymes leads to the polyubiquitination of the substrate .

Pharmacokinetics

Some PROTAC molecules have been reported to be orally bioavailable and demonstrate superior degradation and anti-tumor activity compared to traditional inhibitors . They can be administered effectively at very low dosages, even with infrequent dosing .

Result of Action

The result of PROTAC CRBN Degrader-1 action is the degradation of the target protein, CRBN. This degradation is achieved through the ubiquitin-proteasome system, leading to a decrease in the concentration of the target protein within the cell . The degradation of the target protein can have various molecular and cellular effects, depending on the specific role and function of the target protein.

未来方向

属性

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[5-[2-[5-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-2-oxoethoxy]pentoxy]ethoxy]pentoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H72N8O13S/c1-34-46(75-33-57-34)36-16-14-35(15-17-36)29-56-48(66)41-28-37(62)30-60(41)52(70)47(53(2,3)4)58-44(65)32-74-25-10-6-8-23-72-27-26-71-22-7-5-9-24-73-31-43(64)55-21-20-54-39-13-11-12-38-45(39)51(69)61(50(38)68)40-18-19-42(63)59-49(40)67/h11-17,33,37,40-41,47,54,62H,5-10,18-32H2,1-4H3,(H,55,64)(H,56,66)(H,58,65)(H,59,63,67)/t37-,40?,41+,47-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZCAXDTKNFUCR-CTMFSBKBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCCCOCCOCCCCCOCC(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCCCCOCCOCCCCCOCC(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H72N8O13S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1061.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PROTAC CRBN Degrader-1 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B2880867.png)

![6-Propyl-2-(2-tosylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2880868.png)

![2-amino-N-benzyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2880870.png)

![N-(3-chlorophenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2880871.png)

![1-(benzo[d]oxazol-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2880872.png)

![(1R,3R,4S,6R)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2880876.png)

![N-(benzo[d]thiazol-5-yl)-3-nitrobenzamide](/img/structure/B2880879.png)

![4-({4-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2880888.png)